AAMA-d3

Description

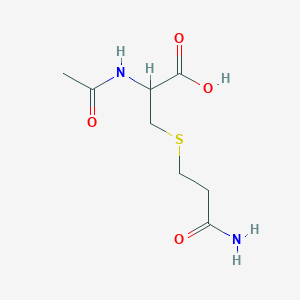

AAMA-d3 (deuterated N-acetyl-S-(2-carbamoylethyl)-L-cysteine) is a deuterium-labeled internal standard widely employed in high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) for quantifying acrylamide metabolites in biological samples . This compound, which incorporates three deuterium atoms, is structurally identical to its non-deuterated counterpart but exhibits a distinct mass-to-charge ratio, enabling precise quantification through isotopic dilution .

Its primary application lies in epidemiological and toxicological studies, such as assessing acrylamide exposure in pediatric populations with chronic kidney disease (CKD) . By minimizing matrix effects and improving analytical accuracy, this compound ensures reliable detection even at trace concentrations (e.g., 25 mg/L stock solutions in synthetic urine) .

Properties

Molecular Formula |

C8H14N2O4S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14) |

InChI Key |

GGBCHNJZQQEQRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: GAMA-d3

GAMA-d3, another deuterated acrylamide metabolite, shares functional and analytical similarities with AAMA-d3. Both are used as internal standards in tandem MS assays to correct for variability in sample preparation and ionization efficiency . However, key differences include:

- Structural Variation : GAMA-d3 contains a hydroxyl group in its carbamoyl moiety, whereas this compound lacks this modification. This structural divergence necessitates distinct chromatographic separation parameters .

- Metabolic Relevance : GAMA is a secondary metabolite of glycidamide (an epoxide derivative of acrylamide), while AAMA is a direct mercapturic acid conjugate of acrylamide. This difference reflects their roles in tracking exposure pathways .

Functional Analogs: Lacosamide-d3

Lacosamide-d3, a deuterated pharmaceutical reference standard, exemplifies a functionally similar compound used in drug quantification. However, Lacosamide-d3 is specific to anticonvulsant research, highlighting the niche applicability of isotopic standards compared to this compound’s broader toxicological utility .

Analytical Performance: Comparison Table

*Molecular weights estimated based on non-deuterated analogs and isotopic substitution.

Methodological Considerations

- Chromatographic Separation: this compound and GAMA-d3 require optimized mobile phases (e.g., gradient elution with 0.1% formic acid) to resolve co-eluting isomers, a challenge less pronounced with Lacosamide-d3 due to its distinct pharmaceutical matrix .

- Sensitivity : this compound achieves detection limits comparable to GAMA-d3 (<1 ng/mL), whereas Lacosamide-d3’s sensitivity depends on therapeutic concentration ranges (typically µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.